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Compound of Interest |

Compound Name: (R)-1-(2-Methoxyphenyl)ethanol
CAS No.: 113724-48-4
Cat. No.: B172402
. J

(R)-1-(2-Methoxyphenyl)ethanol (CAS Number: 113724-48-4) is a chiral secondary alcohol
that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1]
As with many biologically active molecules, the specific three-dimensional arrangement, or
stereochemistry, of its functional groups is paramount. The distinct spatial orientation of the
hydroxyl group in the (R)-enantiomer can lead to profoundly different pharmacological activities
compared to its (S)-enantiomer counterpart. This guide provides a comprehensive technical
overview of this valuable chiral intermediate, focusing on its synthesis, characterization, and
applications, thereby offering a framework for its effective utilization in research and
development.[2]

Section 1: Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its
application. (R)-1-(2-Methoxyphenyl)ethanol is a colorless to light yellow liquid under
standard conditions. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)ethanol
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Property Value Source
CAS Number 113724-48-4 [3]
Molecular Formula CoH1202 [3114]
Molecular Weight 152.19 g/mol [31[4]
Boiling Point 133-135 °C at 10 mmHg [5]
Density 1.076 g/mL at 25 °C [5]
Refractive Index (n20/D) 1.54 [5]

| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |

Spectroscopic data is essential for the unambiguous identification and structural confirmation of
the molecule. Key spectral features are derived from Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS).[6]

e 1H NMR: Proton NMR provides information on the hydrogen environments within the
molecule. Expected signals would include distinct peaks for the aromatic protons, the
methoxy group protons, the methyl group protons, the methine proton adjacent to the
hydroxyl group, and the hydroxyl proton itself.[6]

e 13C NMR: Carbon NMR reveals the number of unique carbon environments, confirming the
carbon skeleton of the molecule.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak
corresponding to the molecular weight of the compound (m/z = 152.19), confirming its
elemental composition.[6]

Section 2: Enantioselective Synthesis Strategies

The primary challenge and area of interest for (R)-1-(2-Methoxyphenyl)ethanol lies in its
stereoselective synthesis. The goal is to produce the desired (R)-enantiomer with high
enantiomeric excess (e.e.), minimizing the presence of the unwanted (S)-enantiomer. The most
prevalent and efficient method is the asymmetric reduction of the prochiral ketone precursor, 2'-
methoxyacetophenone.[1][7]
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Core Principle: Asymmetric Reduction

Asymmetric reduction involves the conversion of a ketone to an alcohol using a chiral catalyst
or reagent. This process introduces a new stereocenter with a preference for one enantiomer
over the other.[8] The choice of catalyst is critical and is dictated by the desired
enantioselectivity, substrate scope, and scalability for industrial applications.[9]

Asymmetric Synthesis Workflow
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Caption: General workflow for the asymmetric synthesis of (R)-1-(2-Methoxyphenyl)ethanol.

Methodology 1: Organocatalyzed Reduction

Organocatalysis, particularly using Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, is a
powerful method for the asymmetric reduction of ketones.[1]

Causality: The CBS catalyst forms a complex with a borane source (e.g., borane-dimethyl
sulfide complex). The prochiral ketone coordinates to this chiral complex in a sterically defined

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://repository.ubn.ru.nl/bitstream/handle/2066/30044/mmubn000001_234157054.pdf
https://www.pharmtech.com/view/asymmetric-routes-chiral-secondary-alcohols
https://www.benchchem.com/product/b172402?utm_src=pdf-body-img
https://www.benchchem.com/product/b172402?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2018/cy/c7cy02409f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

manner, forcing the hydride to be delivered to one specific face of the carbonyl group, thus
leading to the formation of one enantiomer in excess.

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

e Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-
necked flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged
with the chiral CBS catalyst (e.g., (R)-Me-CBS) in an anhydrous solvent such as
tetrahydrofuran (THF).

o Borane Addition: The solution is cooled to 0-5 °C, and a borane source (e.g., 1.0 M solution
of BH3-SMe: in THF) is added dropwise while maintaining the temperature.

o Substrate Addition: A solution of 2'-methoxyacetophenone in anhydrous THF is added slowly
via the addition funnel over 30-60 minutes, ensuring the internal temperature does not
exceed 5 °C.

e Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography
(TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is
consumed.

e Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at
0 °C to decompose the excess borane.

o Workup and Purification: The mixture is warmed to room temperature, and the solvent is
removed under reduced pressure. The residue is then subjected to an aqueous workup (e.g.,
extraction with ethyl acetate and washing with brine). The organic layers are combined, dried
over anhydrous sodium sulfate, filtered, and concentrated.

» Final Purification: The crude product is purified by flash column chromatography on silica gel
to yield the pure (R)-1-(2-Methoxyphenyl)ethanol.

Methodology 2: Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDS) or alcohol dehydrogenases (ADHS), offer an
environmentally friendly and highly selective alternative for asymmetric ketone reduction.[9]
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Causality: These enzymes possess a chiral active site that binds the ketone substrate in a
specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to the
carbonyl face with exceptionally high precision, often resulting in enantiomeric excesses
greater than 99%.[9] The reaction is often coupled with a cofactor regeneration system to make
the process economically viable.

Section 3: Analytical Characterization and Quality
Control

Ensuring the identity, purity, and enantiomeric excess of (R)-1-(2-Methoxyphenyl)ethanol is a
critical quality control step. A multi-technique approach is required for comprehensive
validation.

Analytical Quality Control Workflow
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Caption: A typical analytical workflow for the quality control of chiral alcohols.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC
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Instrumentation: A standard HPLC system equipped with a UV detector and a chiral
stationary phase (CSP) column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column) is
used.

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used as
the mobile phase. The exact ratio may require optimization to achieve baseline separation of
the enantiomers.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in
the mobile phase.[10]

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The
two enantiomers will have different retention times.

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)
and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S))
] x 100

Section 4: Applications in Drug Discovery and
Development

Chiral alcohols like (R)-1-(2-Methoxyphenyl)ethanol are valuable intermediates because the
hydroxyl group can be readily converted into other functional groups or used as a handle for
further molecular elaboration.[7]

Chiral Scaffolds: It serves as a precursor for synthesizing more complex chiral molecules.
For instance, chiral 1,2-amino alcohols, which can be derived from chiral secondary
alcohols, are prevalent structural motifs in numerous pharmaceutical agents, including beta-
blockers and certain neurotransmitter modulators.[11]

Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the
stereochemical outcome of subsequent reactions, a strategy known as "chiral pool
synthesis."

Fragment-Based Drug Discovery: As a well-defined chiral fragment, it can be used in
screening libraries to identify initial hits against biological targets.
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Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and
ensuring laboratory safety.

o Hazard Identification: While specific GHS data for the (R)-enantiomer is not extensively
published, related compounds are known to cause skin and eye irritation and may cause
respiratory irritation.[12] Standard laboratory personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat, should be worn.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry, and
well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Storage at 2-8°C is recommended to minimize degradation.[3]

Conclusion

(R)-1-(2-Methoxyphenyl)ethanol is more than just a chemical reagent; it is an enabling tool for
the precise construction of complex, three-dimensional molecules. Its value lies in its chirality,
which is a fundamental determinant of biological function. A thorough understanding of its
synthesis, analytical validation, and potential applications empowers researchers to leverage
this building block effectively, accelerating the discovery and development of next-generation
therapeutics.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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